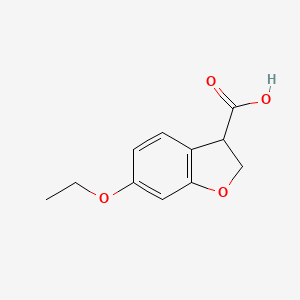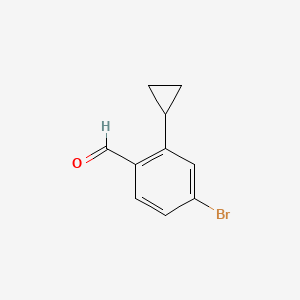![molecular formula C15H21NO3S B6604937 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane CAS No. 2763758-61-6](/img/structure/B6604937.png)
2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar structures can be found. For instance, the synthesis of 4-methylbenzenesulfonamide derivatives has been reported . Additionally, the synthesis of bicyclo[2.1.1]hexanes has been explored using photochemistry . These methods could potentially be adapted for the synthesis of “2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane”.科学研究应用
2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane has a variety of scientific research applications. It has been used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used as a catalyst in the synthesis of polymers, such as polyethers and polyesters. In addition, it has been used as a catalyst in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane is not well understood. However, it is believed that the compound acts as a Lewis acid, which is a molecule that can donate electrons to other molecules. This allows it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that the compound may have the potential to interact with certain enzymes and proteins in the body, which could lead to a variety of biochemical and physiological effects.
实验室实验的优点和局限性
2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is a relatively inexpensive compound and can be used in a variety of reactions. However, it is also important to note that it is not very soluble in water and can be toxic if handled improperly.
未来方向
There are a number of potential future directions for research involving 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane. One potential direction is to further investigate its mechanisms of action in order to better understand its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in organic synthesis and the synthesis of pharmaceuticals. Furthermore, research could be conducted to explore its potential uses as a catalyst in other reactions. Finally, research could be conducted to explore its potential toxicity and to develop methods to safely handle and store the compound.
合成方法
2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane can be synthesized through a variety of methods. The most common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-azabicyclo[2.1.1]hexane in the presence of a base such as potassium carbonate. This reaction produces this compound as a product. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with 2-azabicyclo[2.1.1]hexane in the presence of a base such as sodium hydroxide or the reaction of 4-methylbenzenesulfonyl chloride with 2-azabicyclo[2.1.1]hexane in the presence of a base such as potassium hydroxide.
属性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-propoxy-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-8-19-15-9-13(10-15)16(11-15)20(17,18)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPJZDWHKXFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)
![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)

